2,5-Dimethoxyphenethyl acetate

Description

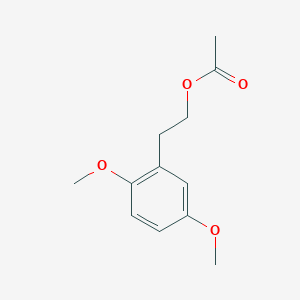

2,5-Dimethoxyphenethyl acetate is an ester derivative of 2,5-dimethoxyphenethyl alcohol, characterized by a phenethyl backbone substituted with methoxy groups at the 2- and 5-positions of the aromatic ring and an acetate ester functional group.

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-9(13)16-7-6-10-8-11(14-2)4-5-12(10)15-3/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUBTCARYVUNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxyphenethyl acetate typically involves the acetylation of 2,5-dimethoxyphenethyl alcohol. One common method includes the reaction of 2,5-dimethoxyphenethyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The methoxy groups in this compound can participate in nucleophilic substitution reactions. Halogenation using reagents like bromine or chlorine can introduce halogen atoms into the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.

Major Products Formed:

Oxidation: 2,5-Dimethoxybenzaldehyde or 2,5-Dimethoxybenzoic acid.

Reduction: 2,5-Dimethoxyphenethyl alcohol.

Substitution: 2,5-Dimethoxyphenethyl bromide or 2,5-Dimethoxyphenethyl chloride.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

2,5-Dimethoxyphenethyl acetate serves as a valuable reagent in organic synthesis. It is utilized for the preparation of more complex molecules and can undergo various chemical transformations such as oxidation and reduction. For instance:

- Oxidation can yield products like 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

- Reduction leads to the formation of 2,5-dimethoxyphenethyl alcohol.

- Substitution reactions can produce derivatives like 2,5-dimethoxyphenethyl bromide or chloride.

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit antimicrobial and antifungal properties. Its interaction with biological membranes is enhanced due to the presence of methoxy groups, which increase its lipophilicity. This characteristic allows it to penetrate membranes more effectively and potentially modulate enzyme or receptor activity.

Psychoactive Properties

The compound is structurally related to several phenethylamine psychedelics, which are known for their agonist activity at the serotonin 2A receptor (5-HT2AR). Studies have shown that modifications to this scaffold can influence its psychoactive effects significantly. For example, variations in substitution patterns on the phenethylamine backbone can lead to different levels of potency and efficacy at serotonin receptors .

Medicinal Applications

Intermediate in Pharmaceutical Synthesis

this compound is explored as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for their potential therapeutic effects in treating psychiatric disorders . The compound's structural motif plays a critical role in its pharmacological profile, making it a candidate for further development in psychoactive drugs .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for various industrial processes where specific chemical reactivity is required.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,5-Dimethoxyphenethyl acetate involves its interaction with specific molecular targets. The methoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,5-Dimethoxyphenylacetic Acid (CAS 1758-25-4)

Structural Differences :

- Functional Group : The acetic acid derivative features a carboxylic acid (-COOH) instead of an acetate ester (-OAc).

- Molecular Formula : C₁₀H₁₂O₄ vs. the inferred C₁₂H₁₆O₄ for 2,5-dimethoxyphenethyl acetate.

Implications :

2-(2,5-Dimethoxybenzoyl)phenyl Acetate (CAS 890098-92-7)

Structural Differences :

- Core Structure : A benzoyl group (C₆H₅CO-) replaces the phenethyl chain.

- Molecular Weight : 300.31 g/mol (C₁₇H₁₆O₅) vs. ~248.25 g/mol (inferred for the target compound).

Implications :

- This structural variation could alter receptor affinity in pharmacological studies compared to the flexible phenethyl chain .

2',5'-Dimethoxyfentanyl (Controlled Substance Analogs)

Structural Differences :

- Functional Group : A piperidine-amide replaces the acetate ester.

- Molecular Formula : C₂₃H₂₉N₃O₃ (approx. MW: 395.50 g/mol).

Implications :

[2-(2,5-Difluorophenyl)benzoyl]phenyl Acetate (CAS 890098-68-7)

Structural Differences :

- Substituents : Fluorine atoms replace methoxy groups at the 2- and 5-positions.

- Molecular Formula : C₂₁H₁₄F₂O₄ (approx. MW: 380.34 g/mol).

Implications :

- This substitution may also affect solubility and intermolecular interactions .

Data Tables

Table 1: Physicochemical Properties of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|---|

| This compound* | Not provided | C₁₂H₁₆O₄ | 248.25 (calculated) | 2,5-OCH₃ on phenyl | Acetate ester |

| 2,5-Dimethoxyphenylacetic acid | 1758-25-4 | C₁₀H₁₂O₄ | 196.20 | 2,5-OCH₃ on phenyl | Carboxylic acid |

| 2-(2,5-Dimethoxybenzoyl)phenyl acetate | 890098-92-7 | C₁₇H₁₆O₅ | 300.31 | 2,5-OCH₃ on benzoyl | Benzoyl, acetate ester |

| 2',5'-Dimethoxyfentanyl | Not provided | C₂₃H₂₉N₃O₃ | 395.50 (approx.) | 2,5-OCH₃ on phenethyl | Piperidine-amide |

| [2-(2,5-Difluorophenyl)benzoyl]phenyl acetate | 890098-68-7 | C₂₁H₁₄F₂O₄ | 380.34 (approx.) | 2,5-F on phenyl | Benzoyl, acetate ester |

*Inferred data due to lack of direct evidence.

Table 2: Functional Group Impact on Properties

| Compound Type | Key Functional Group | Polarity | Likely Solubility | Potential Bioactivity |

|---|---|---|---|---|

| Carboxylic acid | -COOH | High | Aqueous | Metabolic intermediate |

| Acetate ester | -OAc | Moderate | Organic solvents | Prodrug candidate |

| Piperidine-amide | -CONH- | Low | Lipophilic | Opioid receptor ligand |

| Benzoyl | -C₆H₅CO- | Moderate | Variable | Enhanced binding |

Biological Activity

2,5-Dimethoxyphenethyl acetate (DMPEA) is a compound derived from phenethylamine, a class of compounds known for their psychoactive properties. This article focuses on the biological activity of DMPEA, including its pharmacological effects, potential therapeutic applications, and toxicological profiles based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C11H15O4

- Molecular Weight : 211.24 g/mol

This compound is characterized by two methoxy groups at the 2 and 5 positions of the phenyl ring, which influence its biological activity.

Pharmacological Effects

Research indicates that DMPEA exhibits various pharmacological activities. Some of the key findings include:

- CNS Stimulation : DMPEA has been shown to act as a stimulant in animal models, potentially affecting serotonin and dopamine pathways.

- Antidepressant-like Effects : Preliminary studies suggest that DMPEA may have antidepressant-like properties, possibly through modulation of monoamine neurotransmitters.

- Anti-inflammatory Activity : In vitro studies demonstrate that DMPEA can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

Toxicological Profile

The safety profile of DMPEA is crucial for its potential therapeutic use. Toxicological assessments have revealed:

- Low Acute Toxicity : Animal studies indicate that DMPEA has a low acute toxicity profile.

- Potential for Abuse : As with other phenethylamines, there is a risk of misuse, particularly in recreational settings.

Case Studies and Research Findings

Several studies have explored the biological activity of DMPEA:

- Study on CNS Effects :

- Anti-inflammatory Research :

- Neuropharmacological Assessment :

Table 1: Summary of Biological Activities of DMPEA

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.